GIV3727
Description
Properties
IUPAC Name |
4-(2,2,3-trimethylcyclopentyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-9-7-8-10(12(9,2)3)5-4-6-11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFXCRCUENNESS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1(C)C)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893723 | |
| Record name | 4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Sweet aroma | |
| Record name | cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Very slightly soluble (in ethanol) | |
| Record name | cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.955-0.961 | |
| Record name | cis-4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1877/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
957136-80-0 | |
| Record name | 4-(2,2,3-Trimethylcyclopentyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,2,3-TRIMETHYLCYCLOPENTYL)BUTANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Role of Additives and Alkali Selection
Physicochemical Considerations in Synthesis Optimization
Solubility and Purification Challenges
The EPI Suite™ v4.10 estimates for 4-(2,2,3-trimethylcyclopentyl)butanoic acid reveal a log octanol-water partition coefficient (Log Kow) of 4.63, indicating high hydrophobicity. This property complicates aqueous workup steps, necessitating organic solvents for extraction. Post-synthesis purification via fractional distillation is feasible given its boiling point of approximately 297.9°C, though vacuum distillation is recommended to prevent thermal degradation.
Byproduct Formation and Mitigation
The patent notes that uncontrolled heating during alkali fusion can generate byproducts such as cyclopentylbutyric acid. To minimize this, strict temperature gradients and rapid quenching after the secondary reaction phase are essential. Acidification of the alkali salt intermediate with hydrochloric acid (e.g., 36% HCl) precipitates the crude acid, which is subsequently washed and distilled.
Alternative Synthetic Routes and Feasibility
Catalytic Carboxylation
Transition-metal-catalyzed carboxylation of trimethylcyclopentyl halides represents another potential pathway. Palladium catalysts, in the presence of carbon monoxide and water, have been used to synthesize aromatic carboxylic acids, but their application to alicyclic systems like trimethylcyclopentane is unexplored in available literature.
Industrial-Scale Production and Regulatory Compliance
Scalability of Alkali Fusion Methods
The patented alkali fusion process is inherently scalable, as evidenced by batch sizes exceeding 1 kg in the examples. However, energy-intensive high-temperature operations and corrosive alkali mixtures necessitate specialized reactor materials (e.g., nickel alloys) to withstand prolonged exposure.
Chemical Reactions Analysis
GIV3727 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, potentially altering its chemical structure and properties.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used but can include modified versions of this compound with different functional groups or altered molecular structures .
Scientific Research Applications
Bitter Taste Receptor Antagonism
One of the primary applications of 4-(2,2,3-trimethylcyclopentyl)butanoic acid is its role as an antagonist of human bitter taste receptors, specifically hTAS2R31 and hTAS2R43. This property is significant in the food industry, where it can be utilized to mask undesirable bitter flavors associated with certain ingredients.
Case Studies
-
Food and Beverage Industry :
- Application : Masking bitterness from artificial sweeteners.
- Findings : In blind taste tests, samples containing the compound showed significantly less bitterness compared to controls without it. This was particularly evident with concentrations around 0.0063% (wt/wt), demonstrating its effectiveness as an off-note blocker .
- Pharmaceuticals :
Off-Note Masking Agent
In addition to its role as a bitter taste receptor antagonist, 4-(2,2,3-trimethylcyclopentyl)butanoic acid serves as an off-note masking agent in consumables. Off-notes can arise from various ingredients, including artificial sweeteners and certain flavor compounds.
Applications in Consumables
- Sweeteners : Effective in reducing undesirable flavors from sweeteners like aspartame and sucralose.
- Beverages and Chewing Gums : Used to improve flavor profiles by masking metallic or lingering aftertastes .
Summary of Applications
| Application Area | Specific Use | Effectiveness |
|---|---|---|
| Food Industry | Bitter taste masking | Reduces bitterness from sweeteners |
| Pharmaceutical Formulations | Taste improvement | Enhances palatability of liquid medications |
| Consumables | Off-note masking | Masks undesirable flavors in beverages and gums |
Mechanism of Action
GIV3727 exerts its effects by acting as an orthosteric, insurmountable antagonist of the hTAS2R31 and hTAS2R43 receptors . This means that it binds to the same site on the receptor as the agonist (e.g., saccharin or acesulfame potassium) but does not activate the receptor. Instead, it prevents the agonist from binding and activating the receptor, thereby inhibiting the bitter taste signal . Molecular modeling and site-directed mutagenesis studies have identified specific residues in helix 7 of the receptor that are important for the antagonist activity of this compound .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₂H₂₂O₂ (MW: 198.3 g/mol) .
- CAS Registry : 957136-80-0 .
- Mechanism : Antagonizes TAS2R bitter taste receptors (e.g., TAS2R31, TAS2R43, TAS2R44) by binding to a single hydrophobic pocket in their transmembrane domains .
- Efficacy : IC₅₀ values range from 5.04 μM (acesulfame K) to 7.36 μM (saccharin) .
Comparison with Similar Compounds
Potency and Selectivity
Structural and Mechanistic Differences
- This compound : Binds via hydrophobic interactions to residues in the TAS2R binding pocket (e.g., positions critical for strychnine sensitivity in TAS2R46). Its cyclopentyl group and methyl substitutions enhance receptor affinity .
- OA and GABA : Likely act on intracellular signaling cascades or other receptor subtypes, as their mechanisms remain unclear .
- Other Synthetic Antagonists: Compounds like 4-(4-cyano-2-{[...]}phenyl)butanoic acid (Patent EP) target unrelated receptors (e.g., chromene derivatives), highlighting structural diversity in bitter blockers .
Biological Activity
4-(2,2,3-Trimethylcyclopentyl)butanoic acid, also known as GIV3727, is a compound that has garnered attention for its biological activity, particularly as an antagonist of bitter taste receptors. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₁₂H₂₂O₂
- Molecular Weight : 198.30 g/mol
- Density : 0.9 ± 0.1 g/cm³
- Boiling Point : 289.3 ± 8.0 °C at 760 mmHg
- LogP : 4.33
This compound functions primarily as an antagonist to human bitter taste receptors (hTAS2Rs). Specifically, it has been shown to inhibit the activation of multiple bitter taste receptors, which can mitigate the perception of bitterness in food and beverages.
Bitter Taste Receptor Interaction
Research indicates that this compound inhibits several hTAS2R receptors, including:
- hTAS2R31
- hTAS2R43
- hTAS2R39
- hTAS2R16
These receptors are part of a larger family responsible for detecting bitter compounds, which play crucial roles in food preferences and aversions.
Case Studies and Experimental Evidence
- Inhibition of Bitter Taste Receptors : A study conducted by Slack et al. (2010) demonstrated that this compound effectively inhibits six different bitter taste receptors in a heterologous expression system using HEK293T cells. The compound's ability to reduce bitterness could have implications for improving the palatability of certain medications and health foods .
- High-Throughput Screening : this compound was identified as a potent T2R inhibitor through high-throughput screening methods. This discovery highlights its potential utility in modifying taste perception and enhancing flavor profiles in various consumables .
- Calcium Mobilization Assays : In experiments measuring intracellular calcium levels in response to bitter compounds, this compound showed significant inhibitory effects on T2R-mediated signaling pathways. This was evident when tested against known bitter stimuli like quinine .
Flavoring Agents and Food Industry
Due to its ability to block bitter taste perception, this compound is considered a valuable additive in the food industry. It can be utilized to mask undesirable flavors in products such as:
- Pharmaceuticals
- Nutritional supplements
- Low-calorie foods
Summary Table of Biological Activity
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₂₂O₂ |
| Molecular Weight | 198.30 g/mol |
| Primary Action | Antagonist of bitter taste receptors |
| Inhibited Receptors | hTAS2R31, hTAS2R43, hTAS2R39, hTAS2R16 |
| Application | Flavoring agent in food and pharmaceuticals |
Q & A
Basic Research Questions
Q. What are the structural and physicochemical properties of 4-(2,2,3-Trimethylcyclopentyl)butanoic acid, and how are they characterized experimentally?
- Answer : The compound has the molecular formula C₁₂H₂₂O₂ (molecular weight: 198.30 g/mol) and CAS number 957136-80-0 . Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm cyclopentyl and butanoic acid moieties.
- Mass Spectrometry (MS) : For molecular weight validation.
- Melting Point Analysis : Not explicitly reported in the evidence, but differential scanning calorimetry (DSC) could be applied.
- Purity Assessment : High-performance liquid chromatography (HPLC) with >95% purity thresholds, as seen in analogous boronic acid derivatives .
Q. What is the known biological role of 4-(2,2,3-Trimethylcyclopentyl)butanoic acid in taste modulation?
- Answer : The compound (GIV3727) acts as a bitter taste receptor antagonist , specifically inhibiting TAS2R31 and TAS2R43 receptors. It blocks the bitter aftertaste of artificial sweeteners like saccharin and acesulfame-K by competing with bitter agonists for receptor binding .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the inhibitory efficacy of this compound on bitter taste receptors?
- Answer :
- Cell-Based Assays : Transfect HEK293 cells with human TAS2R31/43 receptors and use calcium imaging (e.g., Fluo-4 dye) to measure receptor activation in the presence of bitter agonists (e.g., saccharin) and this compound .
- Dose-Response Curves : Calculate IC₅₀ values to quantify inhibition potency.
- Mutagenesis Studies : Identify critical residues (e.g., histidine clusters in TAS2R31) using homology models based on β-adrenergic receptor templates .
Q. How can computational methods clarify the binding mechanism of this compound to TAS2R receptors?
- Answer :
- Homology Modeling : Build TAS2R31/43 structures using templates like β-adrenergic receptors (PDB: 2RH1) .
- Molecular Docking : Simulate this compound binding to identify key interactions (e.g., hydrogen bonds with His241 in TAS2R31).
- Molecular Dynamics (MD) : Assess binding stability over time in lipid bilayer environments.
Q. What experimental strategies resolve contradictions in receptor specificity across studies?
- Answer :
- Cross-Receptor Profiling : Test this compound against a panel of TAS2R subtypes (e.g., TAS2R5, TAS2R10) via high-throughput screening.
- Knockout Models : Use CRISPR-Cas9 to delete TAS2R31/43 in cell lines and validate specificity .
- Structural Comparisons : Align receptor sequences to identify conserved vs. divergent regions influencing inhibitor selectivity.
Q. How can researchers optimize this compound for enhanced stability in oral formulations?
- Answer :
- Derivatization : Synthesize ester or amide prodrugs to improve lipophilicity and oral bioavailability.
- Co-Formulation Studies : Combine with sweeteners (e.g., sucralose) and assess stability via accelerated aging tests (40°C/75% RH for 6 months).
- Sensory Panels : Conduct double-blind trials to correlate receptor inhibition with perceived bitterness reduction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
